![molecular formula C21H23F3N2O2S B2472922 (1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421473-21-3](/img/structure/B2472922.png)
(1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a cyclopentyl ring, a piperidine ring, and a pyridine ring . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using techniques highlighted in the literature . The pyridine ring could be introduced using methods described in a study of pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions. For example, the thiophene ring might undergo reactions similar to those of other aromatic compounds .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Many molecules incorporating the thiophene nucleus have shown important pharmacological activities .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can prevent the corrosion of metals and alloys when exposed to the environment.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the display screens of televisions, smartphones, and other electronic devices due to their high brightness and color accuracy.
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . They can be used in the development of new drugs for the treatment of various types of cancer.
Anti-Inflammatory Properties
Thiophene derivatives also exhibit anti-inflammatory properties . They can be used in the development of new drugs for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-5-6-18(25-14-15)28-16-7-11-26(12-8-16)19(27)20(9-1-2-10-20)17-4-3-13-29-17/h3-6,13-14,16H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGXKZWBWYCXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone |
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